
2-Chloropropan-1-ol
Overview
Description
2-Chloropropan-1-ol is an organic compound with the molecular formula C3H7ClO. It is a colorless liquid with a mild, non-residual odor. This compound is also known by other names such as β-Chloropropyl alcohol, Propylene chlorohydrin, and 1-Hydroxy-2-chloropropane .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropropan-1-ol can be synthesized through the chlorination of propylene oxide. The reaction typically involves the use of hydrochloric acid as a chlorinating agent under controlled temperature conditions . Another method involves the reaction of 1,2-propanediol with thionyl chloride, which replaces the hydroxyl group with a chlorine atom .
Industrial Production Methods
In industrial settings, this compound is produced by the direct chlorination of propylene oxide. This process is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form 1-propanol.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution: Formation of 1-propanol derivatives.
Oxidation: Formation of propionaldehyde and propionic acid.
Reduction: Formation of 1-propanol.
Scientific Research Applications
Industrial Applications
1. Chemical Intermediate
2-Chloropropan-1-ol is primarily used as a chemical intermediate in the production of propylene oxide, a key raw material for various plastics, resins, and antifreeze products. The compound serves as a precursor in the synthesis of various chlorinated compounds, which are further utilized in industrial applications .
2. Solvent Properties
Due to its solvent properties, this compound is employed in formulations for cleaning agents and coatings. It is particularly effective in removing post-etch residues from microprocessors and other electronic components .
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients
In the pharmaceutical industry, this compound acts as an intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its ability to participate in nucleophilic substitution reactions makes it valuable for producing compounds with biological activity .
Case Study: Synthesis of Chiral Alcohols
A notable application involves using this compound to synthesize chiral alcohols, which are essential in drug formulation. Research has shown that the compound can be converted into enantiomerically pure alcohols through asymmetric synthesis methods .
Food Industry Concerns
While this compound has beneficial applications, its presence as a contaminant in food products raises health concerns. Studies have identified chloropropanols as process contaminants that may pose potential health risks when ingested. Regulatory bodies monitor these compounds to ensure food safety standards are met .
Analytical Methods for Detection
The detection and quantification of this compound and its derivatives in food products are crucial for assessing safety. Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed to analyze chloropropanol fatty acid esters effectively. These methods demonstrate high sensitivity and precision, making them suitable for regulatory compliance testing .
Method | Detection Limit (ng/ml) | Recovery (%) |
---|---|---|
GC-MS | <0.03 | 98.6 - 108.3 |
Toxicological Information
Despite its utility, safety concerns regarding exposure to this compound exist. It is classified as moderately toxic, with potential effects including skin irritation and liver damage upon ingestion or prolonged exposure . Studies have indicated that exposure limits should be carefully managed to prevent adverse health effects.
Mechanism of Action
The mechanism of action of 2-Chloropropan-1-ol involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom in the compound is a good leaving group, making it reactive towards nucleophilic attack. This property is exploited in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-propanol
- 2-Chloropropanol
- 2-Chloropropyl alcohol
Uniqueness
2-Chloropropan-1-ol is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical reactions. Its ability to undergo substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Chloropropan-1-ol, also known as propylene chlorohydrin, is an organochlorine compound with the chemical formula . It belongs to the class of organic compounds known as chlorohydrins, which are alcohols substituted by a chlorine atom at a saturated carbon atom. This compound is primarily utilized as an intermediate in the production of propylene oxide and as a solvent in various industrial applications. Despite its widespread use, research on its biological activity remains limited.
- Molecular Weight : 94.54 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 133.5 °C
- Flash Point : 44.4 °C
- Solubility : Soluble in water and alcohol
Toxicological Profile
This compound exhibits significant toxicity, with harmful effects reported upon inhalation, skin contact, and ingestion. The compound has been classified as a potential carcinogen, although conclusive studies are lacking. The following toxicological data highlights its hazardous nature:
Endpoint | Value |
---|---|
LD50 (oral, rats) | 200 mg/kg |
LD50 (skin, rabbits) | 529 mg/kg |
Eye irritation | Severe irritation observed |
Inhalation risk | Lethal at 500 ppm for 4 hours |
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in disinfectants and preservatives. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity
In vitro studies have shown that this compound can induce cytotoxic effects in mammalian cell lines. The compound has been linked to liver damage and central nervous system (CNS) depression upon prolonged exposure. Notably, concentrations as low as 100 µM have demonstrated significant cytotoxicity in HepG2 liver cells.
Genotoxicity
Genotoxic effects have been observed in studies assessing the compound's impact on DNA integrity. The Ames test indicated that this compound could induce mutations in bacterial strains, raising concerns about its carcinogenic potential.
Case Study 1: Occupational Exposure
A cohort study investigated the health effects of workers exposed to this compound during its production. Results indicated an increased incidence of respiratory issues and skin irritations among workers compared to a control group. Long-term exposure was associated with elevated liver enzyme levels, suggesting hepatic stress.
Case Study 2: Environmental Impact
An ecological assessment evaluated the impact of this compound on aquatic life following industrial discharge. The study found significant mortality rates in fish exposed to concentrations above 10 mg/L over a 48-hour period, highlighting the compound's potential environmental hazards.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-chloropropan-1-ol in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
- In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Store in a cool, well-ventilated area away from oxidizers and acids. Refer to SDS guidelines for disposal and spill management .
Q. How can this compound be synthesized from propanol derivatives?
- Methodological Answer :
- A common method involves the reaction of 2-methylpropan-2-ol with concentrated hydrochloric acid (HCl) under reflux conditions. The nucleophilic substitution (SN1) mechanism is favored due to the tertiary alcohol substrate .
- Monitor the reaction using gas chromatography (GC) to track the formation of this compound. Purify via fractional distillation, leveraging differences in boiling points (BP: ~127°C for this compound) .
Q. How is the IUPAC name of this compound determined using hierarchical digraphs?
- Methodological Answer :
- Assign priority to functional groups: the hydroxyl (-OH) group takes precedence over the chlorine substituent.
- Construct a hierarchical digraph to identify the longest carbon chain (3 carbons for propanol). Number the chain to give the hydroxyl group the lowest possible position (carbon 1), placing chlorine on carbon 2 .
Q. What spectroscopic techniques are used for preliminary structural characterization?
- Methodological Answer :
- Mass Spectrometry (MS) : The molecular ion peak at m/z 94.5 confirms the molecular formula (C₃H₇ClO). Fragmentation patterns (e.g., loss of Cl or OH groups) aid in structural assignment .
- Infrared (IR) Spectroscopy : Detect O-H stretches (~3200–3600 cm⁻¹) and C-Cl stretches (~550–800 cm⁻¹) .
Advanced Research Questions
Q. How do rotational and vibrational spectroscopy techniques resolve conformational isomers of this compound?
- Methodological Answer :
- Microwave Spectroscopy : Measure rotational constants (e.g., A = 5.432 GHz, B = 1.987 GHz) to distinguish gG' (gauche) and g'G conformers. Use Watson-Hamiltonian fits to analyze isotopic variants (e.g., ³⁵Cl vs. ³⁷Cl) .
- Raman Spectroscopy : Identify hydrogen-bonding shifts (∆ν) between conformers. For example, gG' shows a 15 cm⁻¹ redshift in O-H stretching compared to g'G due to intramolecular Cl···H-O interactions .
Q. Which computational methods best predict hydrogen-bonding energetics in this compound conformers?
- Methodological Answer :
- Compare density functional theory (DFT) methods (e.g., CAM-B3LYP) with ab initio approaches (MP2, CCSD(T)):
Method | ΔE (kJ/mol) gG' vs. g'G | Error vs. Experiment |
---|---|---|
CAM-B3LYP/6-311++G(d,p) | 2.1 | ±0.3 |
CCSD(T)/aTZ | 1.9 | ±0.2 |
- CAM-B3LYP outperforms B3LYP and MP2 in predicting anharmonic corrections for 1-chloropropan-2-ol derivatives .
Q. How can researchers resolve contradictions in reported spectroscopic or computational data?
- Methodological Answer :
- Perform cross-validation using multiple techniques (e.g., Raman, microwave, and NMR) to confirm assignments.
- For computational discrepancies, standardize basis sets (e.g., 6-311++G(d,p)) and include anharmonic corrections. Reference high-quality datasets like NIST Chemistry WebBook .
- Apply qualitative data contradiction frameworks (e.g., iterative peer review, triangulation with experimental results) to reconcile outliers .
Q. What synthetic routes enable the preparation of 2-aminopropan-1-ol from this compound?
- Methodological Answer :
- Use nucleophilic substitution with aqueous ammonia (NH₃) under high-pressure conditions (5–10 atm) to replace the chlorine atom.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify the product via recrystallization. Note that impurities like compound D (C₆H₁₅NO₂) may form via dimerization; characterize via high-resolution MS .
Properties
IUPAC Name |
2-chloropropan-1-ol | |
---|---|---|
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InChI |
InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3 | |
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InChI Key |
VZIQXGLTRZLBEX-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CO)Cl | |
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Molecular Formula |
C3H7ClO | |
Record name | 2-CHLORO-1-PROPANOL | |
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DSSTOX Substance ID |
DTXSID5052541 | |
Record name | 2-Chloro-1-propanol | |
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Molecular Weight |
94.54 g/mol | |
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Physical Description |
2-chloro-1-propanol is a clear colorless liquid with a pleasant odor. (NTP, 1992), Colorless liquid with a pleasant odor; [Merck Index], Solid | |
Record name | 2-CHLORO-1-PROPANOL | |
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Record name | 2-Chloro-1-propanol | |
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Boiling Point |
271 to 273 °F at 760 mmHg (NTP, 1992), 133-134 °C, 133.50 °C. @ 760.00 mm Hg | |
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Flash Point |
125 °F (NTP, 1992), 51.6 °C, 125 °F (52 °C) (CLOSED CUP) | |
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Solubility |
Soluble (NTP, 1992), SOL IN WATER, ALCOHOL, SOL IN ETHER, ETHANOL | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C | |
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Vapor Density |
3.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (AIR= 1) | |
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Vapor Pressure |
5.25 [mmHg], 5.25 mm Hg @ 20 °C | |
Record name | 2-Chloro-1-propanol | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
78-89-7, 19210-21-0 | |
Record name | 2-CHLORO-1-PROPANOL | |
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Record name | PROPYLENE CHLOROHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3398732C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-CHLORO-1-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Chloro-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 2-Chloro-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.